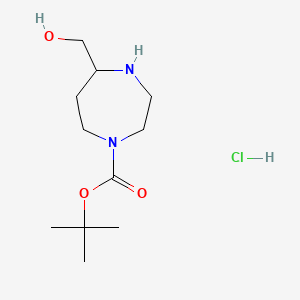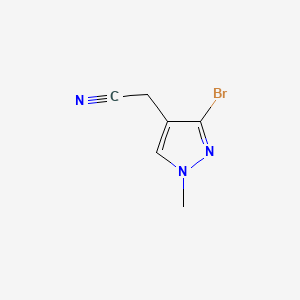![molecular formula C6H9N3O B13463323 6-Azido-1-oxaspiro[3.3]heptane](/img/structure/B13463323.png)
6-Azido-1-oxaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azido-1-oxaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes an azido group and an oxaspiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-1-oxaspiro[3.3]heptane typically involves multiple steps starting from commercially available precursors. One common approach begins with 3-oxocyclobutane-1-carboxylic acid, which undergoes a series of reactions to form the spirocyclic core. The azido group is then introduced through nucleophilic substitution reactions .
Industrial Production Methods
While specific industrial production methods for 6-Azido-1-oxaspiro[3This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
6-Azido-1-oxaspiro[3.3]heptane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Major Products
Substitution: Various substituted spirocyclic compounds.
Reduction: 6-Amino-1-oxaspiro[3.3]heptane.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
6-Azido-1-oxaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the synthesis of materials with unique properties
Mécanisme D'action
The mechanism of action of 6-Azido-1-oxaspiro[3.3]heptane is largely dependent on its chemical reactivity. The azido group can undergo click chemistry reactions, forming stable triazole rings that can interact with various biological targets. This reactivity makes it a valuable tool in bioconjugation and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-2,6-diazaspiro[3.3]heptane: A potential bioisostere for piperazine, used in drug design.
2-Oxa-6-azaspiro[3.3]heptane: Used as a building block in pharmaceuticals.
1-Azaspiro[3.3]heptane: Known for its use as a bioisostere of piperidine.
Uniqueness
6-Azido-1-oxaspiro[3.3]heptane is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring click chemistry and the formation of stable triazole rings .
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
6-azido-1-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C6H9N3O/c7-9-8-5-3-6(4-5)1-2-10-6/h5H,1-4H2 |
Clé InChI |
YSUCTNINRICQPI-UHFFFAOYSA-N |
SMILES canonique |
C1COC12CC(C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-amine](/img/structure/B13463263.png)
![7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13463276.png)
![(3S)-1-[(2R)-azetidine-2-carbonyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13463279.png)
![Tert-butyl 6-(6-{2-[ethyl(propan-2-yl)carbamoyl]-4-fluorophenoxy}-1,2,4-triazin-5-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13463285.png)


![(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid](/img/structure/B13463303.png)

![2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13463317.png)
![Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride](/img/structure/B13463322.png)

![2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid](/img/structure/B13463337.png)
